3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one
Description
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C14H26N2O It is characterized by the presence of a cyclopentyl group, an ethyl-substituted piperazine ring, and a propanone moiety
Properties
IUPAC Name |
3-cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-15-9-11-16(12-10-15)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNMQJKBZWMYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an ethyl-substituted piperazine reacts with a suitable leaving group on the cyclopentyl intermediate.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one: Similar structure but lacks the ethyl substitution on the piperazine ring.
3-Cyclopentyl-1-[4-(2-ethoxyethyl)piperazin-1-yl]propan-1-one: Contains an ethoxyethyl group instead of an ethyl group on the piperazine ring.
3-Cyclopentyl-1-[4-(ethylsulfonyl)-1-piperazinyl]-1-propanone: Contains an ethylsulfonyl group on the piperazine ring.
Uniqueness
The uniqueness of 3-Cyclopentyl-1-(4-ethylpiperazin-1-yl)propan-1-one lies in its specific structural features, such as the ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
